10-Ketonaltrexone

Descripción

Contextualization of 10-Ketonaltrexone within Opioid Ligand Research

This compound is a chemical compound classified as a derivative of naltrexone (B1662487), a well-established opioid receptor antagonist. ontosight.aidrugbank.com The compound, which is also known as morphinan-6,10-dione, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, (5alpha)-, is defined by its morphinan (B1239233) skeleton. ontosight.ai Its structure is of interest to researchers in pharmacology and medicinal chemistry who investigate the structure-activity relationships of opioid ligands. ontosight.ai As a derivative of naltrexone, this compound is expected to interact with the primary opioid receptors: mu (μ), kappa (κ), and delta (δ). ontosight.ai Naltrexone itself acts as a competitive antagonist at these sites, blocking the effects of opioids. ontosight.aidrugbank.com

The study of analogues like this compound is a fundamental aspect of opioid research. ontosight.ai By systematically modifying the structure of known compounds like naltrexone, scientists aim to understand how specific chemical changes influence a molecule's interaction with its biological targets. nih.gov This research can lead to the development of novel compounds with altered potency, selectivity, or functional activity at opioid receptors. ontosight.ai this compound is also recognized as a potential degradation product of naltrexone hydrochloride, making it relevant for the analysis of pharmaceutical formulations. cerilliant.com

Historical Perspective on the Synthesis and Initial Characterization of this compound

The first documented preparation and evaluation of this compound was reported in a 1985 study published in the Journal of Medicinal Chemistry. nih.gov In this research, led by S. Archer, this compound was synthesized from naltrexone 3-methyl ether. nih.gov A related compound, 10-ketooxymorphone (B1235214), was similarly prepared from oxycodone. nih.gov

Following its synthesis, this compound underwent initial pharmacological characterization through a series of bioassays. nih.gov These tests included the myenteric plexus longitudinal muscle preparation from the guinea pig ileum and the mouse vas deferens, which are standard models for assessing activity at μ- and δ-opioid receptors, respectively. nih.gov In addition to these tissue-based assays, brain binding assays were conducted to directly measure the compound's affinity for opioid receptors. nih.gov

Significance of C-10 Modifications in Morphinan Alkaloids

The modification of the morphinan scaffold is a cornerstone of medicinal chemistry in the field of opioid research. nih.gov Alterations at various positions on the molecule's rings can lead to dramatic changes in pharmacological activity. nih.govakjournals.com The C-10 position, a benzylic carbon, has been a specific target for such modifications. researchgate.netmdpi.com

Interest in preparing 10-keto opiates and related 10-hydroxy derivatives was historically driven by the pursuit of selective κ-opioid receptor agonists. mdpi.com Activation of the κ-opioid receptor can produce analgesia, and researchers have long hoped that selective κ-agonists might provide pain relief with a lower potential for physical dependence compared to traditional μ-opioid agonists. researchgate.netmdpi.com Research efforts have included the preparation of 10-keto derivatives of various opiates, including naltrexone, oxymorphone, oxycodone, and naloxone, typically through semi-synthetic methods from natural morphinans. researchgate.netmdpi.com

The investigation of this compound provides a clear example of the outcomes of such a strategy. The finding that the 10-keto group diminished affinity across all opioid receptor types for both naltrexone and oxymorphone backbones was an important contribution to the understanding of the structure-activity relationship in this class of compounds. nih.gov It demonstrated that while some modifications can enhance or selectively alter activity, the introduction of a ketone at the C-10 position in these specific structural contexts is detrimental to receptor binding. nih.gov

Research Findings

Opioid Receptor Binding Affinity

The antagonist activity of this compound has been quantified through receptor binding assays. The following table displays the inhibitor constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Source Organism |

| This compound | μ-opioid | 31.1 | Guinea Pig |

| This compound | κ-opioid | 102 | Guinea Pig |

| This compound | δ-opioid | 281 | Guinea Pig |

| Data sourced from MedKoo Biosciences. medkoo.com |

Table of Compounds

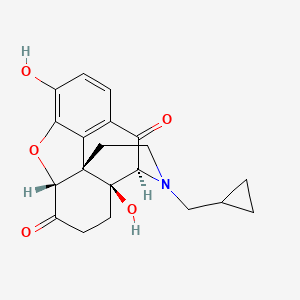

Structure

3D Structure

Propiedades

IUPAC Name |

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHMRULRADVYER-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914505 | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96445-14-6 | |

| Record name | 10-Ketonaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-OXONALTREXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies and Structural Characterization

Semi-Synthetic Routes to 10-Ketonaltrexone

Semi-synthetic approaches are the most common methods for producing this compound, leveraging the readily available morphinan (B1239233) skeleton of natural opiates. mdpi.comresearchgate.net

The preparation of this compound often begins with a protected derivative of naltrexone (B1662487), such as naltrexone 3-methyl ether. lookchem.comnih.gov This starting material is used to avoid unwanted reactions at the phenolic hydroxyl group during subsequent oxidation steps. The synthesis involves the demethylation of an intermediate compound, 9 (naltrexone 3-methyl ether C-10 ketone), using boron tribromide (BBr3) in dry chloroform (B151607) (CHCl3). lookchem.com This process yields this compound after purification. lookchem.com

The critical step in the semi-synthesis of this compound is the introduction of a ketone group at the C-10 position, which is a benzylic carbon. researchgate.netlookchem.com Various oxidative methods have been explored for this transformation on morphinan structures.

Chromium-Based Reagents : Historically, chromium trioxide (CrO3) in dilute sulfuric acid has been used for the oxidation of codeine and its analogs. lookchem.com A complex of chromium trioxide with 3,5-dimethylpyrazole (B48361) (DMP), known as CrO3-DMP, has also been employed for the oxidation of related morphinans. lookchem.com

Other Oxidizing Agents : Selenium dioxide has also been reported for the synthesis of naltrexone derivatives. mdpi.comwhiterose.ac.uk Other methods explored for the benzylic oxidation of morphinans include the use of molecular oxygen and electrochemical oxidation, though these can be non-selective. whiterose.ac.uk More recently, cobalt-catalyzed benzylic oxidation using Co(acac)2 as the catalyst and tert-Butyl hydroperoxide (TBHP) as the oxidant has shown promise, although product instability during purification can be a challenge. whiterose.ac.uk

A common strategy involves the oxidation of the 3-methyl ether of naltrexone to introduce the 10-keto group, followed by demethylation to yield the final product, this compound. lookchem.comnih.gov

Derivatization from Naltrexone Precursors

Total Synthesis Approaches for Related 10-Keto-Opiates

While semi-synthesis is common, total synthesis offers a route to create enantiomerically pure and structurally diverse opiate analogs that may not be accessible from natural precursors. While a specific total synthesis for this compound is not detailed in the provided results, the total synthesis of the related compound, (+)-10-keto-oxycodone, has been achieved and provides insight into the strategies that could be employed. mdpi.combrocku.caresearchgate.net This synthesis is notable as there has been only one reported total synthesis of 10-keto-oxycodone. brocku.cascholaris.ca

The chemoenzymatic total synthesis of (+)-10-keto-oxycodone was accomplished in 14 operations (21 steps) starting from phenethyl acetate (B1210297). mdpi.comresearchgate.netdntb.gov.ua Key steps in this synthesis include:

Enzymatic Dihydroxylation : The synthesis begins with the microbial dihydroxylation of phenethyl acetate using a recombinant E. coli strain to establish the absolute stereochemistry of the C ring. mdpi.comresearchgate.net

Intramolecular Heck Reaction : This reaction is used to construct the dibenzodihydrofuran functionality and establish the quaternary carbon at C-13. mdpi.comresearchgate.net

Radical Cyclization : An SmI2-mediated radical cyclization is employed to install the C-14 hydroxyl group. mdpi.comresearchgate.netdntb.gov.ua

Final Oxidation : The C-10 ketone is introduced via the oxidation of a benzylic alcohol intermediate, which is derived from a nitrate (B79036) azide (B81097) precursor. mdpi.comresearchgate.netdntb.gov.ua

This approach highlights a powerful strategy for constructing complex 10-keto-opiate structures from simple chemical building blocks. mdpi.com

Analytical Characterization of Synthetic Intermediates and Reaction Products

The structural confirmation of this compound and its synthetic intermediates relies on a combination of spectroscopic and spectrometric techniques. lookchem.com These methods are essential for verifying the successful introduction of the C-10 ketone and for identifying any impurities. cerilliant.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl groups (3640-3000 cm⁻¹), the C-6 ketone (1720 cm⁻¹), and the newly introduced C-10 ketone (1669 cm⁻¹). lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure. For this compound, the spectrum displays signals corresponding to the cyclopropylmethyl group, various protons on the morphinan skeleton, and the absence of the C-10 proton, which is replaced by the ketone. lookchem.com

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the target compound. lookchem.com Certified reference materials for this compound are available for use in Liquid Chromatography/Mass Spectrometry (LC/MS) or Gas Chromatography/Mass Spectrometry (GC/MS) applications, which are crucial for identifying impurities in pharmaceutical formulations. cerilliant.comvwr.com

The following table summarizes the key analytical data reported for this compound. lookchem.com

| Analytical Technique | Reported Data for this compound |

| Infrared (IR) | 3640-3000 cm⁻¹ (3-OH, 14β-OH), 1720 cm⁻¹ (C=O at C-6), 1669 cm⁻¹ (C=O at C-10) |

| ¹H NMR (CDCl₃, δ) | 0.04-0.22, 0.28-0.42, 0.44-0.60, 0.80-1.08 (4m, 5H, c-C₃H₅), 1.50-1.84 (m, 2H, H-15), 1.88-2.24 (m, 2H, H-8), 2.24-2.45 (m, 2H, H-16 or H-17), 2.50-2.80 (m, 2H, H-16 or H-17), 2.80-3.24 (m, 2H, H-7), 3.36 (s, 1H, H-9) |

Structure Activity Relationship Sar Insights of 10 Ketonaltrexone

Impact of the C-10 Ketone Moiety on Opioid Receptor Binding Affinity and Selectivity

The primary structural distinction between 10-Ketonaltrexone and its parent compound, naltrexone (B1662487), is the presence of a ketone group at the C-10 position. Research has unequivocally demonstrated that this modification has a profound and detrimental impact on the compound's ability to bind to opioid receptors.

The presence of the C-10 ketone likely introduces steric and electronic changes that are unfavorable for optimal interaction with the binding pockets of the opioid receptors. This suggests that the top C-ring region of the morphinan (B1239233) structure is sensitive to substitution, and the planarity and electronic nature of the ketone at C-10 disrupt the necessary conformational and electronic properties required for high-affinity binding.

Comparative SAR Analysis with Naltrexone and Other Morphinan Derivatives

When comparing this compound to naltrexone and its corresponding 6-dehydro-14-hydroxy analogue, the dramatic loss of affinity is a key SAR finding. Naltrexone is a potent, non-selective opioid antagonist with high affinity for the μ-opioid receptor. wikipedia.orgnih.gov The introduction of the 10-keto group, as seen in this compound, leads to a pronounced reduction in this affinity. nih.govresearchgate.net

A similar effect is observed in the oxymorphone series, where the introduction of a 10-keto group to form 10-ketooxymorphone (B1235214) also results in a significant decrease in potency at all opioid receptor binding sites. nih.govresearchgate.net This parallel finding across different morphinan derivatives underscores the general principle that oxidation at the C-10 position is detrimental to opioid receptor binding.

Conversely, modifications at other positions of the morphinan skeleton can enhance affinity or alter selectivity. For instance, the N-cyclopropylmethyl group of naltrexone is crucial for its antagonist properties. The exploration of other C-10 substituted morphinans, such as 10-hydroxy derivatives of the κ-opioid receptor agonist TRK-820, has been pursued with the aim of developing κ-selective analgesics. mdpi.com This highlights the diverse pharmacological outcomes that can be achieved by modifying the morphinan structure at various positions, with the C-10 position being a critical determinant of opioid receptor affinity.

Stereochemical Considerations and Pharmacological Implications of C-10 Substitutions

The C-10 position of the morphinan skeleton is a chiral center when substituted with groups other than a ketone. The stereochemistry of substituents at this position can have significant pharmacological implications. While direct comparative studies on the stereoisomers of 10-hydroxynaltrexone are not extensively detailed in the available literature, research on related C-10 substituted morphinans provides valuable insights.

For example, the reduction of the 10-keto group in a 4,5-epoxymorphinan derivative has been shown to proceed stereoselectively, exclusively yielding the 10β-hydroxy epimer. researchgate.net The synthesis of the corresponding 10α-hydroxy derivative requires a stepwise inversion process. researchgate.net This stereochemical control is significant because the spatial orientation of the hydroxyl group can dramatically influence how the ligand interacts with the receptor.

Preclinical Pharmacological Characterization and Receptor Interactions

In Vitro Opioid Receptor Binding Assays

In vitro binding assays are crucial for determining a compound's affinity for specific receptor targets. For 10-Ketonaltrexone, these assays have been performed to characterize its interaction with the three primary subtypes of opioid receptors: mu (μ), kappa (κ), and delta (δ).

This compound demonstrates antagonistic activity at the μ-opioid receptor. medkoo.comtargetmol.com Receptor binding assays using guinea pig brain membranes have determined its inhibition constant (Kᵢ) at the μ-opioid receptor to be 31.1 nM. medkoo.comtargetmol.com This indicates a moderate affinity for this receptor subtype. However, when compared to its parent compound, naltrexone (B1662487), studies have concluded that the introduction of the 10-keto group significantly diminishes its potency at μ-opioid sites. nih.govresearchgate.net Research using brain binding assays and isolated tissue preparations has shown this compound to be considerably less potent than naltrexone. nih.gov

At the κ-opioid receptor, this compound also functions as an antagonist. medkoo.comtargetmol.com Its binding affinity for the guinea pig κ-opioid receptor is characterized by a Kᵢ value of 102 nM. medkoo.comtargetmol.com This affinity is weaker than its affinity for the μ-opioid receptor. Comparative bioassays have further established that this compound possesses little affinity for kappa sites relative to parent morphinans like naltrexone. nih.govresearchgate.net

The binding affinity data reveals a distinct selectivity profile for this compound. The compound is most selective for the μ-opioid receptor, followed by the κ- and δ-opioid receptors. medkoo.comtargetmol.combiosynth.com The introduction of a ketone group at the 10-position on the naltrexone structure results in a general reduction of opioid receptor affinity across all subtypes. nih.gov

The selectivity can be expressed as a ratio of the Kᵢ values. This compound is approximately 3.3-fold more selective for the μ-receptor over the κ-receptor and about 9-fold more selective for the μ-receptor over the δ-receptor.

Opioid Receptor Binding Affinity of this compound

This table displays the inhibition constants (Kᵢ) of this compound for the three main opioid receptor subtypes as determined in guinea pig brain tissue.

| Receptor Subtype | Kᵢ (nM) |

| Mu (μ) | 31.1 medkoo.comtargetmol.com |

| Kappa (κ) | 102 medkoo.comtargetmol.com |

| Delta (δ) | 281 medkoo.comtargetmol.com |

Delta (δ)-Opioid Receptor Affinity and Antagonism

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues are used to assess the pharmacological activity of a compound, such as its ability to produce or block a physiological response.

The myenteric plexus longitudinal muscle preparation of the guinea pig ileum is a classic bioassay used to evaluate the activity of compounds at opioid receptors, particularly the μ-opioid receptor. nih.govresearchgate.netsigmaaldrich.com In this assay, this compound was evaluated for its functional antagonist potency. nih.govsigmaaldrich.com The results from these bioassays demonstrated that this compound is substantially less potent as an antagonist at μ-opioid sites compared to its parent compound, naltrexone. nih.govresearchgate.net This functional data corroborates the findings from in vitro receptor binding assays, which also showed a diminished affinity following the addition of the 10-keto group. nih.gov

Mouse Vas Deferens (MVD) Bioassay

The mouse vas deferens (MVD) bioassay is a classical pharmacological preparation used to evaluate the activity of opioid compounds. This tissue is rich in opioid receptors, particularly mu (µ) and delta (δ) receptors, and to a lesser extent, kappa (κ) receptors. The electrically stimulated contraction of the vas deferens is inhibited by opioid agonists, and this inhibition can be reversed by opioid antagonists. Therefore, this assay is instrumental in determining the agonist or antagonist properties of a test compound and its potency at different opioid receptor subtypes.

While the study qualitatively describes this compound as being "far less potent," specific quantitative data, such as the antagonist equilibrium constant (Ke) or the half-maximal inhibitory concentration (IC50), were not available in the reviewed literature. This highlights a gap in the publicly accessible data for this compound's activity in the MVD bioassay.

Central Opioid Receptor Engagement through Brain Binding Assays

To further characterize the interaction of this compound with central opioid receptors, radioligand binding assays using guinea pig brain homogenates were conducted. nih.govresearchgate.net These assays are a direct measure of the affinity of a compound for a specific receptor type. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

The results of these brain binding assays provided quantitative data on the affinity of this compound for the mu (µ), kappa (κ), and delta (δ) opioid receptors. medkoo.com Consistent with the findings from the MVD bioassay, the binding assays demonstrated that this compound has a considerably lower affinity for all three opioid receptor subtypes compared to naltrexone. nih.govresearchgate.net The introduction of the 10-keto group was concluded to diminish the opioid effects at all binding sites. nih.govresearchgate.net

The specific binding affinities for this compound at the guinea pig opioid receptors are presented in the table below. medkoo.com

| Compound | Receptor Subtype | Ki (nM) |

| This compound | Mu (µ) | 31.1 |

| Kappa (κ) | 102 | |

| Delta (δ) | 281 | |

| Data sourced from MedKoo Biosciences, citing antagonist activity at guinea pig receptors. medkoo.com |

Analytical Method Development and Research Standards

Utilization of 10-Ketonaltrexone as a Certified Reference Material

This compound is available as a Certified Reference Material (CRM), a highly purified and well-characterized substance essential for ensuring the accuracy and reliability of analytical tests. cerilliant.comsigmaaldrich.commsacl.org These CRMs are critical for the validation of analytical methods, calibration of measurement systems, and for effective quality control in research and manufacturing. msacl.org

The United States Food and Drug Administration (FDA) mandates that reference-standard materials must be of the highest quality and thoroughly characterized to confirm their identity, strength, and quality. noramco.com this compound CRMs are typically provided as a solution, for instance, at a concentration of 100 μg/mL in methanol, and are suitable for use in advanced analytical techniques like liquid chromatography/mass spectrometry (LC/MS) or gas chromatography/mass spectrometry (GC/MS). cerilliant.comsigmaaldrich.com These standards are indispensable for applications in pharmaceutical research, forensic analysis, and clinical toxicology. cerilliant.com

Several suppliers offer this compound as a CRM, often as part of a broader portfolio of reference standards for controlled substances and their metabolites. sigmaaldrich.comnoramco.comcerilliant.com These materials undergo rigorous testing to meet industry-specific protocols, ensuring their accuracy and reproducibility. msacl.org

Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of this compound in various research matrices are primarily accomplished using sophisticated analytical instrumentation. LC-MS/MS is a cornerstone technique for the accurate identification and quantification of drugs and their metabolites, including this compound, in biological samples. nih.gov This methodology is fundamental in both clinical and forensic toxicology. nih.gov

The synthesis and characterization of this compound are often driven by the need to understand its pharmacological properties and to develop new therapeutic agents. ontosight.ai Research has described the synthesis of this compound from precursors like naltrexone (B1662487) 3-methyl ether. nih.gov Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV-fluorimetric spectrometry, and mass spectrometry are employed to identify and characterize the compound. researchgate.net

For instance, in studies investigating the degradation of naltrexone, HPLC analysis has been used to confirm the presence of this compound as a degradation product. researchgate.net The development of these analytical methods is crucial for understanding the stability of naltrexone and for ensuring the quality of pharmaceutical formulations.

Impurity Profiling and Stability Studies of Naltrexone Formulations

This compound is recognized as a potential degradation product of naltrexone hydrochloride. cerilliant.com As such, it is a key analyte in the impurity profiling and stability studies of naltrexone-containing pharmaceuticals. cerilliant.compharmaffiliates.com The formation of impurities can occur through various mechanisms, including oxidation. google.com

Stability studies are conducted to assess how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and humidity. For example, stability testing of naltrexone hydrochloride compositions has been performed at 40°C and 75% relative humidity to monitor the formation of degradation products, including this compound. google.comgoogle.com In one such study, the amount of this compound increased from 0.05% to 0.14% of the naltrexone content after one month under these conditions. google.com

The identification and quantification of impurities like this compound are critical for ensuring the safety and efficacy of naltrexone formulations. Pharmaceutical regulatory bodies require comprehensive impurity profiling to be part of the drug approval process. noramco.com The use of this compound as a reference standard is therefore essential for these mandatory quality control procedures. pharmaffiliates.complcchemical.com Research has also focused on the development of stabilized naltrexone formulations to inhibit the formation of degradation products. google.comgoogleapis.com

Degradation Pathways and Chemical Stability in Research Contexts

Formation of 10-Ketonaltrexone as a Naltrexone (B1662487) Degradant

The presence of this compound is not only a result of degradation during storage but can also occur as an impurity during the synthesis process itself. researchgate.netmdpi.com The oxidation of the C-10 position on the naltrexone molecule is a known pathway that leads to both 10-hydroxynaltrexone and the subsequent this compound. researchgate.net Therefore, this compound is a key marker for analytical chemists and formulation scientists to monitor when assessing the purity and stability of naltrexone. cerilliant.com

Mechanistic Aspects of Oxidative Degradation Leading to C-10 Ketone Formation

The transformation of naltrexone to this compound is an oxidative process centered on the benzylic carbon atom at the 10th position (C-10) of the morphinan (B1239233) skeleton. researchgate.net This conversion is not a single-step reaction but rather proceeds through an intermediate compound.

The generally accepted mechanism involves a two-step oxidation:

Formation of a Hydroxy Intermediate: The initial step is the oxidation of the C-10 position to form a hydroxyl group (-OH). This creates the intermediate compound known as 10-hydroxynaltrexone. researchgate.net In laboratory settings, this specific oxidation has been achieved using various reagents, demonstrating the susceptibility of this position to oxidation. researchgate.netmdpi.com

Oxidation to a Ketone: The 10-hydroxynaltrexone intermediate is then susceptible to further oxidation. The secondary alcohol group is converted into a ketone group (C=O), resulting in the final product, this compound. researchgate.netnih.gov

Research into the synthesis of related morphinan compounds has illustrated this sequential oxidation. For instance, studies on the oxidation of the benzylic position of these molecules often involve an initial oxidation to an alcohol, followed by a subsequent step to yield the ketone. researchgate.net This mechanistic pathway highlights the C-10 position as a reactive site prone to oxidative modification. researchgate.netmdpi.com

Influence of Environmental Factors on Compound Stability for Research Applications

The degradation of naltrexone, leading to the formation of this compound and other products, is significantly influenced by various environmental conditions. google.com For research applications, understanding and controlling these factors is paramount to ensure the integrity of naltrexone samples and the validity of experimental results. Key factors include:

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. google.com

Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and promote degradation reactions. google.comtandfonline.com Studies have shown that photolytic conditions can cause significant degradation of naltrexone. tandfonline.com

Oxygen: As an oxidative degradation product, the formation of this compound is inherently linked to the presence of oxygen. google.com

pH: The stability of naltrexone can be pH-dependent. Both acidic and alkaline conditions can influence the rate and pathway of degradation. google.comlupinepublishers.com

Metallic Ions: The presence of trace amounts of metallic ions can catalyze oxidative and hydrolytic decomposition reactions, accelerating the degradation of naltrexone. google.com The use of chelating agents to sequester these ions can help inhibit this process. google.com

The interplay of these factors underscores the need for controlled storage and handling of naltrexone in research to minimize the formation of degradants like this compound.

The following table summarizes the key environmental factors that can promote the degradation of naltrexone.

| Factor | Effect on Naltrexone Stability | Implication for Research |

| Temperature | Increased temperature accelerates degradation reactions. google.com | Store at controlled, cool temperatures. |

| Light | Exposure, especially to UV light, promotes photolytic degradation. google.comtandfonline.com | Store in light-protected containers (e.g., amber vials). |

| Oxygen | Essential for the formation of oxidative degradants like this compound. google.com | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |

| pH | Degradation rates can be higher in non-neutral pH conditions. google.comlupinepublishers.com | Use buffered solutions at an optimal pH for the compound. |

| Metallic Ions | Act as catalysts for oxidative and hydrolytic reactions. google.com | Use high-purity solvents and glassware; consider adding chelating agents to formulations. google.com |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Synthetic Pathways for C-10 Modified Morphinans

The synthesis of C-10 modified morphinans, such as 10-Ketonaltrexone, has traditionally relied on the semi-synthesis from naturally occurring morphinans. Methods for the preparation of 10-keto opiates often involve the direct oxidation of precursor molecules. For instance, this compound has been prepared from naltrexone (B1662487) 3-methyl ether. Another approach involves the benzylic oxidation of a morphinan (B1239233) using an oxidizing system, for example, with a chromium catalyst and periodic acid.

However, these multi-step syntheses can be inefficient. Future research should focus on elucidating novel and more efficient synthetic pathways. This could involve:

Chemoenzymatic Synthesis: Exploring the use of enzymes to catalyze specific reactions could lead to more stereoselective and higher-yielding processes. For example, a chemoenzymatic total synthesis of (+)-10-Keto-Oxycodone has been developed from phenethyl acetate (B1210297), demonstrating the potential of this approach for related morphinans.

Synthetic Biology Approaches: Engineering microorganisms to produce key intermediates or even the final C-10 modified morphinan product is a promising avenue. This could overcome the reliance on scarce natural resources and complex chemical transformations.

Development of Novel Catalytic Systems: Investigating new catalysts for the selective oxidation of the C-10 position could improve yields and reduce the formation of byproducts.

These advancements would not only make this compound more accessible for research but could also pave the way for the creation of a diverse library of C-10 modified morphinans with unique pharmacological profiles.

Advanced Computational Chemistry Approaches for SAR and Receptor Modeling

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, helping to identify the key structural features that influence a molecule's biological activity. For this compound, initial bioassays have shown that the introduction of the 10-keto group significantly diminishes its potency at mu, kappa, and delta opioid receptors compared to naltrexone.

Future research should employ advanced computational chemistry approaches to build a more comprehensive understanding of the SAR of this compound and other C-10 modified morphinans. This could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models to correlate the physicochemical properties of C-10 modified morphinans with their biological activity. This would enable the prediction of the activity of novel, unsynthesized derivatives.

Molecular Docking and Dynamics Simulations: Using computer models to simulate the interaction of this compound with opioid receptor subtypes. These simulations can provide insights into the binding pose, key interactions, and the conformational changes induced in the receptor, helping to explain the observed decrease in potency.

Machine Learning and AI: Utilizing machine learning algorithms to analyze large datasets of morphinan derivatives and predict the biological activity of new compounds with C-10 modifications.

These computational studies will be invaluable for the rational design of new C-10 modified morphinans with improved affinity, selectivity, and desired functional activity.

Exploration of this compound as a Probe for Opioid Receptor Conformational Dynamics

G protein-coupled receptors (GPCRs) like the opioid receptors are not static entities but exist in a dynamic equilibrium of different conformational states. Ligand binding stabilizes specific conformations, which in turn dictates the downstream signaling pathway. Understanding these conformational dynamics is crucial for designing drugs with specific signaling properties (biased agonism).

While this compound itself has low opioid receptor affinity, its rigid structure could make it a valuable tool for probing specific receptor conformations. Future research could explore:

Spectroscopic Studies: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy or fluorescence resonance energy transfer (FRET) with labeled versions of this compound to monitor ligand-induced conformational changes in opioid receptors in real-time.

Crystallography of Receptor-Ligand Complexes: Although challenging due to its low affinity, obtaining a crystal structure of an opioid receptor in complex with this compound would provide a high-resolution snapshot of the binding pocket and the receptor conformation it stabilizes.

Comparison with Other C-10 Analogs: Synthesizing and studying a series of C-10 modified morphinans with varying substituents could reveal how modifications at this position influence the conformational landscape of the receptor.

By serving as a molecular probe, this compound could contribute to a deeper understanding of the molecular basis of opioid receptor activation and functional selectivity.

Investigation of Stereoisomeric Forms and their Distinct Pharmacological Profiles

Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These stereoisomers can have vastly different pharmacological and toxicological properties because biological systems, such as receptors, are themselves chiral. The morphinan skeleton of this compound contains multiple chiral centers, meaning it can exist in several stereoisomeric forms.

A significant unexplored avenue of research is the investigation of the individual stereoisomers of this compound. This would involve:

Stereoselective Synthesis: Developing synthetic methods to produce each stereoisomer of this compound in high purity.

Pharmacological Characterization: Evaluating the binding affinity and functional activity of each individual stereoisomer at the different opioid receptor subtypes. It is plausible that one stereoisomer may retain some level of activity or selectivity that is masked in the racemic mixture.

In Vivo Studies: Assessing the in vivo effects of the individual stereoisomers to determine if they possess unique pharmacological profiles.

This line of research could reveal a hidden therapeutic potential within the stereoisomers of this compound, a phenomenon that has been observed for other chiral drugs where one enantiomer is active while the other is inactive or has a different activity profile.

Role of this compound in Investigating Ligand-Receptor Kinetics and Desensitization Mechanisms

The therapeutic effect of a drug is not only determined by its affinity for a receptor but also by the kinetics of the ligand-receptor interaction, specifically the association (on-rate) and dissociation (off-rate) rates. Furthermore, prolonged exposure to an agonist can lead to receptor desensitization, a process that contributes to the development of tolerance. This desensitization is often mediated by receptor phosphorylation.

Given its low potency, this compound is unlikely to be a potent modulator of receptor desensitization itself. However, it could serve as a valuable research tool in this area. Future studies could investigate:

Competitive Binding Kinetics: Using this compound as a competitor in kinetic binding assays with other opioid ligands to understand how it affects their association and dissociation rates.

Probing Desensitization Pathways: Investigating whether this compound can modulate the desensitization induced by other opioid agonists. For example, it could be used to probe whether certain receptor conformations, potentially stabilized by this compound, are more or less susceptible to the phosphorylation events that trigger desensitization.

Distinguishing Receptor States: Its unique structure could potentially allow it to differentiate between various desensitized or

Q & A

Q. What systematic approaches reconcile disparities in this compound’s reported efficacy in addiction studies?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines to aggregate preclinical and clinical data. Use meta-regression to adjust for confounding variables (e.g., dosing regimen, patient demographics). Validate hypotheses with bidirectional Mendelian randomization in genetic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.